4-[(4-Fluorophenoxy)methyl]benzoate
Description
4-[(4-Fluorophenoxy)methyl]benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 4-fluorophenoxymethyl group. This structure combines the lipophilicity of the fluorophenoxy moiety with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and electron-withdrawing properties, while the ester group allows for further derivatization.
Properties
Molecular Formula |
C14H10FO3- |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
4-[(4-fluorophenoxy)methyl]benzoate |
InChI |
InChI=1S/C14H11FO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)/p-1 |
InChI Key |
BXDPRCJDARSTDY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(4-fluorophenoxy)methyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Fluorophenoxy)methyl]benzoic acid.
Reduction: 4-[(4-Fluorophenoxy)methyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenoxy)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The benzoate moiety can also participate in various biochemical pathways, modulating cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Methyl 4-[4-(difluoromethyl)phenyl]benzoate
- Structure: Contains a difluoromethyl group on the phenyl ring instead of the fluorophenoxymethyl chain.
- Impact : The difluoromethyl group increases lipophilicity and thermal stability, making it suitable for material science applications. Its electron-deficient nature enhances reactivity in electrophilic substitutions .
- Applications : Used in agrochemicals and advanced polymers due to its stability and fluorine-mediated interactions.
cis-Methyl 2-(3-(4-(4-fluorophenoxy)cyclohexyl)ureido)benzoate
- Structure : Features a cyclohexyl-ureido linker attached to the benzoate core.
- Impact: The urea moiety introduces hydrogen-bonding capability, improving target binding in medicinal chemistry (e.g., kinase inhibition).
- Synthesis : Prepared via urea formation under inert conditions (59% yield), highlighting the influence of structural complexity on reaction efficiency.
4-(4-Fluorophenoxy)benzoic Acid
- Structure : Lacks the methyl ester, existing as a carboxylic acid.
- Impact : The free carboxylic acid group increases water solubility but reduces membrane permeability compared to the ester form. It serves as a precursor for prodrug synthesis .
- Applications : Utilized in medicinal chemistry for coupling reactions to form amides or esters.
Methyl 4-(3-fluoro-4-hydroxyphenyl)benzoate
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 4-[(4-Fluorophenoxy)methyl]benzoate | 260.26 | 3.2 | 0.15 (Water) | Ester, Fluorophenoxymethyl |
| Methyl 4-[4-(difluoromethyl)phenyl]benzoate | 262.25 | 3.8 | 0.08 (Water) | Ester, Difluoromethyl |
| 4-(4-Fluorophenoxy)benzoic Acid | 232.21 | 2.1 | 1.2 (Water) | Carboxylic Acid, Fluorophenoxy |
| cis-Ureido Cyclohexyl Derivative | 400.39 | 4.5 | <0.01 (Water) | Urea, Cyclohexyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
